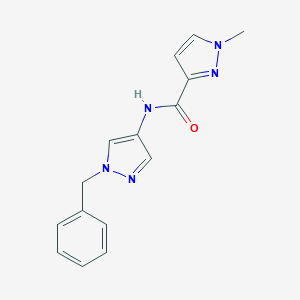
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. BAY 11-7082 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. NF-κB is normally sequestered in the cytoplasm by IκBα, but upon activation, IκBα is phosphorylated and degraded, which allows NF-κB to translocate to the nucleus and activate target genes. N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 blocks the phosphorylation of IκBα, which prevents its degradation and thereby inhibits the activation of NF-κB.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and induce apoptosis of cancer cells by blocking the activation of NF-κB. N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have immunomodulatory effects by inhibiting the activation of T cells and dendritic cells.
実験室実験の利点と制限
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high stability. N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied and has a well-established mechanism of action, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 also has some limitations. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. In addition, the inhibition of NF-κB by N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 may have pleiotropic effects, which may limit its therapeutic applications in some diseases.
将来の方向性
There are several future directions for the research on N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082. One direction is to explore its potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders. Another direction is to develop more selective inhibitors of NF-κB that have fewer off-target effects and pleiotropic effects. In addition, the combination of N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Finally, the development of new methods for the delivery of N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 may improve its bioavailability and increase its therapeutic potential.
合成法
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 can be synthesized using a multistep process that involves the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-methyl-1H-pyrazole-3-carboxamide in the presence of a base to yield N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082. The overall yield of the synthesis process is around 20%.
科学的研究の応用
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune response. NF-κB is overexpressed in many types of cancer, and its inhibition by N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have anticancer effects in vitro and in vivo. N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has also been shown to have anti-inflammatory effects in various animal models of inflammation, such as rheumatoid arthritis and colitis. In addition, N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have potential therapeutic applications in autoimmune disorders, such as multiple sclerosis and lupus.
特性
分子式 |
C15H15N5O |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
N-(1-benzylpyrazol-4-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O/c1-19-8-7-14(18-19)15(21)17-13-9-16-20(11-13)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,17,21) |
InChIキー |
XNYKEDKSWZRYKA-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
正規SMILES |
CN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde](/img/structure/B280040.png)
![N-(2-chlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B280041.png)
![1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280043.png)
![1-ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280045.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280047.png)
![4-chloro-1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280049.png)
![2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280054.png)
![Methyl 4-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]benzoate](/img/structure/B280055.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide](/img/structure/B280056.png)
![N-(2-chlorobenzyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280057.png)
![2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B280058.png)
![methyl 7-methyl-3-oxo-5-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280062.png)

![4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280065.png)